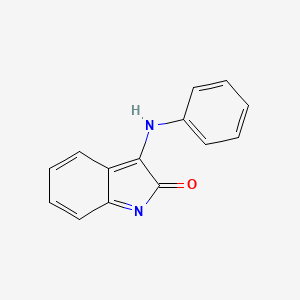

3-anilinoindol-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with the identifier “3-anilinoindol-2-one” is known as Paramecium multimicronucleatum. This compound is a eukaryotic organism, specifically a type of ciliate protozoan. Paramecium multimicronucleatum is commonly used in biological research due to its unique cellular structures and behaviors.

准备方法

Synthetic Routes and Reaction Conditions

Paramecium multimicronucleatum is not synthesized chemically but is cultured in laboratory settings. The preparation involves maintaining the organism in a suitable growth medium, typically consisting of a balanced mixture of nutrients, including salts, amino acids, and vitamins. The culture conditions, such as temperature, pH, and light exposure, are carefully controlled to ensure optimal growth and reproduction of the organism.

Industrial Production Methods

Industrial production of Paramecium multimicronucleatum involves large-scale culturing in bioreactors. These bioreactors provide a controlled environment for the growth of the organism, ensuring consistent quality and yield. The bioreactors are equipped with monitoring systems to maintain the desired conditions and to prevent contamination.

化学反应分析

Types of Reactions

Paramecium multimicronucleatum undergoes various biochemical reactions within its cellular environment. These reactions include:

Oxidation-Reduction Reactions: These reactions are crucial for the organism’s energy metabolism, involving the transfer of electrons between molecules.

Substitution Reactions: These reactions occur in the synthesis of cellular components, where one functional group is replaced by another.

Hydrolysis Reactions: These reactions involve the breakdown of complex molecules into simpler ones by the addition of water.

Common Reagents and Conditions

The biochemical reactions in Paramecium multimicronucleatum typically involve enzymes as catalysts. Common reagents include adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NADH), and various cofactors. The reactions occur under physiological conditions, with temperatures around 25-30°C and a neutral pH.

Major Products Formed

The major products formed from these reactions include adenosine diphosphate (ADP), nicotinamide adenine dinucleotide (NAD+), and various metabolic intermediates. These products are essential for the organism’s growth, reproduction, and maintenance of cellular functions.

科学研究应用

Paramecium multimicronucleatum is widely used in scientific research due to its unique cellular structures and behaviors. Some of its applications include:

Cell Biology: Studying the structure and function of cilia, micronuclei, and macronuclei.

Genetics: Investigating genetic recombination, gene expression, and mutation.

Toxicology: Assessing the effects of various chemicals and environmental pollutants on cellular functions.

Ecology: Understanding the role of protozoans in aquatic ecosystems and their interactions with other microorganisms.

作用机制

The mechanism of action of Paramecium multimicronucleatum involves various cellular processes, including:

Ciliary Movement: The organism uses its cilia for locomotion and feeding. The cilia beat in coordinated waves, propelling the organism through its environment.

Phagocytosis: The organism engulfs food particles through a process called phagocytosis, where the cell membrane surrounds and internalizes the particles.

Genetic Exchange: Paramecium multimicronucleatum undergoes conjugation, a process where two organisms exchange genetic material through a temporary cytoplasmic bridge.

相似化合物的比较

Paramecium multimicronucleatum can be compared with other ciliate protozoans, such as Paramecium caudatum and Paramecium bursaria. While all these organisms share similar cellular structures and behaviors, Paramecium multimicronucleatum is unique in its multiple micronuclei, which play a role in its genetic recombination and cellular functions.

List of Similar Compounds

Paramecium caudatum: Known for its elongated shape and single micronucleus.

Paramecium bursaria: Contains symbiotic green algae called zoochlorellae, which provide it with nutrients through photosynthesis.

属性

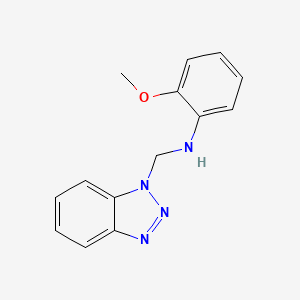

IUPAC Name |

3-anilinoindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQFUPTZQYGGHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7763998.png)

![3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764013.png)

![3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764014.png)

![4-methyl-N-[(E)-1-phenylbutylideneamino]benzenesulfonamide](/img/structure/B7764017.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764064.png)

![[[Amino(pyridin-2-yl)methylidene]amino] 2-(4-chlorophenoxy)acetate](/img/structure/B7764075.png)